Ethyl cis-(beta-cyano)acrylate
Overview
Description
Ethyl cis-(beta-cyano)acrylate, also known as Ethyl (Z)-3-cyano-2-propenoate, Ethyl cis-β-cyanoacrylate, or Ethyl cis-3-cyanoacrylate, is a chemical compound with the linear formula NCCH=CHCO2C2H5 . It has a molecular weight of 125.13 .
Synthesis Analysis
Ethyl cis-β-cyanoacrylate behaves as a dienophile in the synthesis of indeno [2,1-a]pyrrolo [3,4-c]carbazole lactam regioisomers via Diels-Alder reaction .Molecular Structure Analysis
The molecular structure of Ethyl cis-(beta-cyano)acrylate contains a total of 15 bonds, including 8 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 triple bond, 1 ester (aliphatic), and 1 nitrile (aliphatic) .Chemical Reactions Analysis
In chemical reactions, Ethyl cis-β-cyanoacrylate acts as a dienophile in the synthesis of indeno [2,1-a]pyrrolo [3,4-c]carbazole lactam regioisomers via Diels-Alder reaction .Physical And Chemical Properties Analysis
Ethyl cis-(beta-cyano)acrylate has a refractive index of 1.4530 (lit.) at 20°C, a boiling point of 215 °C (lit.), and a density of 1.044 g/mL at 25 °C (lit.) .Scientific Research Applications
Structural and Spectral Studies
Ethyl cis-(beta-cyano)acrylate has been extensively studied for its structural and spectral characteristics through X-ray crystallography, infrared spectroscopy, and quantum chemistry. Research indicates the existence of two structural isomers of the molecule, with the s-cis conformation being more stable. The molecule exhibits an almost planar conformation, and its structure is stabilized by intra-molecular and inter-molecular interactions, suggesting potential applications in materials science for designing molecules with specific orientation and stability properties (Gupta et al., 2007).
Polymerization and Material Science
Ethyl cis-(beta-cyano)acrylate plays a crucial role in polymer science, particularly in the synthesis of polymers with specific electronic structures. Research has demonstrated the controlled polymerization of monomers containing azo and electronical push and pull structures, leading to polymers with distinct electronic effects and photoinduced birefringence behavior. These findings highlight the potential of ethyl cis-(beta-cyano)acrylate derivatives in the development of novel materials with unique optical and electronic properties (Cao et al., 2008).
Synthesis of Novel Compounds
The versatility of ethyl cis-(beta-cyano)acrylate in chemical synthesis is demonstrated through its use in regioselective coupling reactions, leading to the production of ethyl 2-[(alkylamino)(cyano)methyl] acrylates. These reactions open new pathways for synthesizing compounds with potential applications in various chemical industries, including pharmaceuticals and agrochemicals (Arfaoui & Amri, 2009).
Advanced Material Applications
Research into enhancing the performance of dry adhesives has utilized ethyl cyano-acrylate, demonstrating its effectiveness in increasing adhesion on various surfaces and its role in the fabrication process of micro-structured adhesives. These advancements underscore the potential of ethyl cis-(beta-cyano)acrylate derivatives in creating more efficient and versatile adhesive materials (Bovero & Menon, 2014).
Drug Delivery Systems
Ethyl cis-(beta-cyano)acrylate's potential in biomedical applications is highlighted by its use in the development of magnetic nanoparticles for targeted drug delivery. The synthesis of magnetic poly(ethyl-2-cyanoacrylate) nanoparticles encapsulating anti-cancer drugs demonstrates the capability of these materials to provide targeted therapy with controlled release properties, offering promising avenues for the advancement of cancer treatment technologies (Yang et al., 2006).
Safety And Hazards
Ethyl cis-(beta-cyano)acrylate is classified as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It is also toxic to aquatic life with long-lasting effects (H411). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and release to the environment, and using personal protective equipment such as dust masks, eyeshields, and gloves .
Future Directions
properties
IUPAC Name |
ethyl (Z)-3-cyanoprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-2-9-6(8)4-3-5-7/h3-4H,2H2,1H3/b4-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQZZSZCLSVKLO-ARJAWSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574726 | |
Record name | Ethyl (2Z)-3-cyanoprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl cis-(beta-cyano)acrylate | |
CAS RN |
40594-97-6 | |
Record name | Ethyl (2Z)-3-cyanoprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl (2Z)-3-cyanoprop-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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